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molecular formula C10H13ClO2S B8732634 2-(3-Chloropropyl)-2-thiophen-2-yl[1,3]dioxolane CAS No. 54286-40-7

2-(3-Chloropropyl)-2-thiophen-2-yl[1,3]dioxolane

Cat. No. B8732634
M. Wt: 232.73 g/mol
InChI Key: DBCXJQQFDACOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981882B2

Procedure details

Add 4-chloro-1-thiophen-2-yl-butan-1-one (10 g, 53 mmol), ethylene glycol (8.14 g, 131.2 mmol) and p-toluene sulfonic acid (362 mg, 1.6 mmol) to benzene (150 mL) and heat at reflux for 16 h under a water trap. Cool the reaction to RT and wash with 1 N NaOH solution (100 mL) and brine (150 mL). Dry (sodium sulfate) and concentrate to give the title product as a dark oil (12 g, 97%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
362 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)=[O:6].[CH2:12](O)[CH2:13][OH:14]>C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]1([C:7]2[S:8][CH:9]=[CH:10][CH:11]=2)[O:14][CH2:13][CH2:12][O:6]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCCCC(=O)C=1SC=CC1
Name
Quantity
8.14 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
362 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h under a water trap
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to RT
WASH
Type
WASH
Details
wash with 1 N NaOH solution (100 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
ClCCCC1(OCCO1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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